molecular formula C15H17N3O4 B14016774 2-Pyridineethanamine, N-(4,5-dimethoxy-2-nitrophenyl)- CAS No. 53493-58-6

2-Pyridineethanamine, N-(4,5-dimethoxy-2-nitrophenyl)-

Cat. No.: B14016774
CAS No.: 53493-58-6
M. Wt: 303.31 g/mol
InChI Key: VRQVCUDEUTZQNI-UHFFFAOYSA-N
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Description

2-Pyridineethanamine, N-(4,5-dimethoxy-2-nitrophenyl)- is an organic compound with a complex structure that includes a pyridine ring, an ethanamine group, and a nitrophenyl group substituted with methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridineethanamine, N-(4,5-dimethoxy-2-nitrophenyl)- typically involves multi-step organic reactions. One common method includes the nitration of 4,5-dimethoxyphenylacetic acid followed by amination to introduce the pyridineethanamine moiety. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Pyridineethanamine, N-(4,5-dimethoxy-2-nitrophenyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro group, which can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine, while oxidation can lead to the formation of a carboxylic acid derivative.

Scientific Research Applications

2-Pyridineethanamine, N-(4,5-dimethoxy-2-nitrophenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pyridineethanamine, N-(4,5-dimethoxy-2-nitrophenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Aminoethyl)pyridine
  • 4,5-Dimethoxy-2-nitrophenylacetonitrile
  • 2-(2-Pyridyl)ethylamine

Uniqueness

The presence of both the pyridine ring and the nitrophenyl group with methoxy substitutions makes it a versatile compound in synthetic chemistry and research .

Properties

CAS No.

53493-58-6

Molecular Formula

C15H17N3O4

Molecular Weight

303.31 g/mol

IUPAC Name

4,5-dimethoxy-2-nitro-N-(2-pyridin-2-ylethyl)aniline

InChI

InChI=1S/C15H17N3O4/c1-21-14-9-12(13(18(19)20)10-15(14)22-2)17-8-6-11-5-3-4-7-16-11/h3-5,7,9-10,17H,6,8H2,1-2H3

InChI Key

VRQVCUDEUTZQNI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)NCCC2=CC=CC=N2)[N+](=O)[O-])OC

Origin of Product

United States

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